molecular formula C6H7IN2O2 B1376796 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 6645-77-8

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1376796
CAS No.: 6645-77-8
M. Wt: 266.04 g/mol
InChI Key: KWALNBZCFRDIRG-UHFFFAOYSA-N
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Description

“(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid” is a derivative of pyrazole, which is a five-membered heterocyclic moiety . Pyrazole contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrazole undergoes various chemical reactions. For example, it undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Germination Inhibition and Agricultural Applications

Research on compounds structurally related to (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, such as derivatives from Erigeron annuus, indicates applications in agriculture as germination inhibitors. These compounds demonstrate significant effects on seed germination, suggesting potential for (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid in developing herbicides or growth regulators (Oh et al., 2002).

Synthetic Chemistry and Catalysis

Another area of application is in synthetic chemistry, where pyrazolyl derivatives serve as catalysts or intermediates in organic synthesis. For instance, the catalytic application of pyrazolium salts in the synthesis of pyranopyrazole derivatives showcases the utility of pyrazolyl compounds in facilitating efficient, green chemical reactions (Moosavi-Zare et al., 2016). This suggests potential roles for (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid in catalysis and organic synthesis.

Material Science and Corrosion Inhibition

In the field of materials science, derivatives of pyrazoline, closely related to (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, have been investigated for their role in corrosion inhibition. Studies demonstrate that these derivatives can significantly enhance the corrosion resistance of metals in acidic environments, indicating potential industrial applications in protecting infrastructure and machinery (Lgaz et al., 2020).

Biological Applications and Drug Discovery

Furthermore, pyrazolyl compounds have been explored for their biological activities, including cytotoxicity against cancer cells. This highlights a promising avenue for (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid in medicinal chemistry and drug development, particularly in designing new chemotherapeutic agents (Pellei et al., 2023).

Safety and Hazards

Pyrazole derivatives can be toxic if swallowed and may cause skin, eye, and respiratory irritation .

Future Directions

Pyrazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future direction in this field could involve the development of novel drugs that overcome the increasing public health problems due to antimicrobial resistance .

Biochemical Analysis

Biochemical Properties

(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes.

Cellular Effects

The effects of (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The effects of (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects in vivo.

Transport and Distribution

The transport and distribution of (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy. Additionally, the compound’s distribution within different tissues can determine its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(4-iodo-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWALNBZCFRDIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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